molecular formula C17H20N2O4S B5813878 N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide

Cat. No. B5813878
M. Wt: 348.4 g/mol
InChI Key: UIJVBEJGNKLITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide, also known as NSC 320846, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic benefits.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound 320846 inhibits the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In inflammation research, this compound 320846 inhibits the activity of an enzyme called cyclooxygenase-2, which is involved in the production of inflammatory molecules. In neurological disorder research, this compound 320846 activates a protein called Nrf2, which is involved in the regulation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound 320846 has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, this compound 320846 induces cell death in tumor cells and inhibits tumor growth. In inflammation research, this compound 320846 reduces inflammation and oxidative stress. In neurological disorder research, this compound 320846 improves cognitive function and protects against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 has several advantages for lab experiments, including its synthetic availability, potency, and selectivity. However, there are also limitations, such as its limited solubility and potential toxicity at high doses.

Future Directions

There are several future directions for N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 research. In cancer research, this compound 320846 could be studied in combination with other cancer therapies to enhance their efficacy. In inflammation research, this compound 320846 could be studied in animal models of chronic inflammatory diseases to determine its potential therapeutic benefits. In neurological disorder research, this compound 320846 could be studied in animal models of neurodegenerative diseases to determine its potential neuroprotective effects. Additionally, the development of more potent and selective analogs of this compound 320846 could lead to the discovery of new therapeutic agents.
In conclusion, this compound 320846 is a synthetic compound that has shown potential therapeutic benefits in various areas of research. Its mechanism of action involves the inhibition of enzymes involved in the production of inflammatory molecules and the activation of antioxidant and anti-inflammatory pathways. This compound 320846 has advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 can be synthesized using a multi-step process that involves the reaction of mesityl oxide with N-(4-nitrophenyl)sulfonamide, followed by reduction and acylation. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide 320846 has been studied for its potential therapeutic benefits in various areas of research, including cancer treatment, inflammation, and neurological disorders. In cancer research, this compound 320846 has been shown to inhibit the growth of tumor cells and induce cell death. In inflammation research, this compound 320846 has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound 320846 has been shown to improve cognitive function and protect against neurodegeneration.

properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)19-14-4-6-15(7-5-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJVBEJGNKLITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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